molecular formula C8H13N3OS2 B5784319 N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B5784319
M. Wt: 231.3 g/mol
InChI Key: UCGIWIAERZHKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide, also known as NSC 95397, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1994 by researchers at the National Cancer Institute (NCI) and has since been the subject of numerous scientific studies.

Scientific Research Applications

Herbicidal Activity

N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide compounds have been designed and synthesized for potential herbicidal applications. For instance, a study reported the synthesis of novel compounds with 1,3,4-thiadiazole rings showing moderate to good selective herbicidal activity against Brassica campestris L. These compounds did not exhibit inhibitory activity against Echinochloa crus-galli at the tested concentrations (Liu & Shi, 2014). Additionally, another study highlighted the herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrating its effectiveness in herbicidal applications (Liu et al., 2008).

Antimicrobial and Antifungal Properties

Compounds with the 1,3,4-thiadiazol moiety, including this compound derivatives, have exhibited notable antimicrobial and antifungal activities. For example, studies have shown that certain compounds with this moiety demonstrated notable activity against bacteria and fungi species. Some compounds even exhibited antifungal activity at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol (Evren et al., 2020). Other research highlighted the synthesis of new thiazole derivatives with antimicrobial and cytotoxic activities, indicating their potential in antimicrobial applications (Dawbaa et al., 2021).

Anti-inflammatory and Analgesic Properties

The 1,3,4-thiadiazol derivatives have been evaluated for their anti-inflammatory and analgesic properties. For instance, compounds with significant activities in these areas have been identified, showcasing their potential in treating conditions requiring anti-inflammatory and analgesic interventions (Shkair et al., 2016).

Antioxidant Activities

Several studies have synthesized and evaluated 1,3,4-thiadiazol derivatives for their antioxidant activities. Compounds have been identified with significant antioxidant activity, surpassing that of standard Ascorbic acid. This indicates the potential of these compounds in combating oxidative stress and related conditions (Sravya et al., 2019).

properties

IUPAC Name

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS2/c1-4-6(12)9-7-10-11-8(14-7)13-5(2)3/h5H,4H2,1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGIWIAERZHKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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